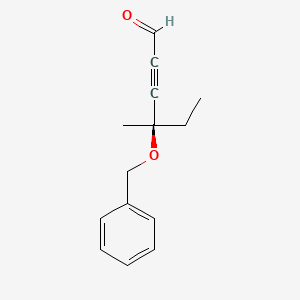

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal

Description

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is a chiral aldehyde derivative characterized by a benzyl-protected hydroxyl group at the stereogenic C4 position and a conjugated alkyne-aldehyde system. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol. The compound’s stereochemistry (R-configuration at C4) and electron-deficient alkyne moiety make it a valuable intermediate in asymmetric synthesis, particularly for constructing complex heterocycles or bioactive molecules via nucleophilic additions or cycloadditions .

Key spectroscopic features include:

- IR: Strong absorption at ~1700 cm⁻¹ (aldehyde C=O stretch) and ~2100 cm⁻¹ (alkyne C≡C stretch).

- ¹H-NMR: Distinct aldehyde proton at δ ~9.5–10.0 ppm and benzyloxy protons as a singlet at δ ~4.5 ppm.

- ¹³C-NMR: Aldehyde carbon at δ ~190–200 ppm and alkyne carbons at δ ~75–85 ppm.

Properties

CAS No. |

919110-83-1 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

(4R)-4-methyl-4-phenylmethoxyhex-2-ynal |

InChI |

InChI=1S/C14H16O2/c1-3-14(2,10-7-11-15)16-12-13-8-5-4-6-9-13/h4-6,8-9,11H,3,12H2,1-2H3/t14-/m1/s1 |

InChI Key |

POQMJKZDRMPWPV-CQSZACIVSA-N |

Isomeric SMILES |

CC[C@](C)(C#CC=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)(C#CC=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 4-methylhex-2-yn-1-ol and benzyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution with benzyl bromide to introduce the benzyloxy group.

Purification: The product is purified using standard techniques such as column chromatography to obtain the desired (4R)-4-(Benzyloxy)-4-methylhex-2-ynal in high purity.

Industrial Production Methods

While specific industrial production methods for (4R)-4-(Benzyloxy)-4-methylhex-2-ynal are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: Pd/C, LiAlH4, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alkenes, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups:

Alkyne Group: Participates in cycloaddition reactions and can act as a ligand in metal-catalyzed processes.

Benzyloxy Group: Can undergo nucleophilic substitution, affecting the reactivity and properties of the compound.

Methyl Group: Influences the steric and electronic environment, impacting the compound’s reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and analysis compare (4R)-4-(Benzyloxy)-4-methylhex-2-ynal with structurally or functionally analogous compounds, focusing on reactivity, stability, and spectroscopic properties.

Table 1: Comparison of Key Properties

Spectroscopic Differentiation

- IR Spectroscopy : The absence of a carbamate C=O stretch (~1740 cm⁻¹) and the presence of an alkyne C≡C stretch (~2100 cm⁻¹) distinguish the target compound from carbamate analogs.

- NMR : The aldehyde proton (δ ~9.5–10.0 ppm) is absent in carbamate derivatives, which instead show carbamate NH protons at δ ~6.5–7.5 ppm .

Stability and Handling

- Oxidative Sensitivity : The aldehyde group in (4R)-4-(Benzyloxy)-4-methylhex-2-ynal necessitates storage under inert atmospheres, unlike carbamates, which are stable at room temperature.

- Steric Effects : The bulky benzyloxy group in all compounds enhances solubility in organic solvents but reduces crystallization efficiency.

Biological Activity

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzyloxy group and an alkyne functional group, which contribute to its reactivity and biological properties. The synthesis of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal typically involves multiple steps, including the formation of the alkyne and subsequent functionalization to introduce the benzyloxy group.

Biological Activity Overview

Research indicates that (4R)-4-(Benzyloxy)-4-methylhex-2-ynal exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various Gram-positive bacteria, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly against specific cancer cell lines such as Ehrlich ascites carcinoma and leukemia L1210.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Effective against Ehrlich ascites carcinoma | |

| Cytotoxicity | Inhibits growth in leukemia cell lines |

The biological activity of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal is believed to involve several mechanisms:

- DNA Intercalation : Similar to other compounds in its class, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular metabolism or proliferation, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological effects of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal:

- Study on Anticancer Effects : A study assessed the cytotoxicity of the compound on various cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. This study highlights its potential as a lead compound for developing new anticancer therapies.

- Antibacterial Efficacy : Another research project focused on evaluating the antimicrobial properties against a panel of bacterial strains. Results demonstrated effective inhibition at concentrations that are achievable in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.